molecular formula C10H13FO B8183260 2-Butyl-5-fluorophenol

2-Butyl-5-fluorophenol

Cat. No.: B8183260
M. Wt: 168.21 g/mol
InChI Key: LAOMWGVEOWURMQ-UHFFFAOYSA-N
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Description

2-Butyl-5-fluorophenol is an organic compound belonging to the class of phenols, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring This compound is specifically substituted with a butyl group at the second position and a fluorine atom at the fifth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-5-fluorophenol can be achieved through several methods, including:

    Electrophilic Aromatic Substitution: This method involves the introduction of a butyl group and a fluorine atom onto the phenol ring through electrophilic aromatic substitution reactions. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and a fluorinating agent like hydrogen fluoride (HF).

    Grignard Reaction: Another approach involves the use of a Grignard reagent, such as butylmagnesium bromide, which reacts with a fluorinated phenol derivative to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-5-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aromatic ring can undergo reduction reactions, leading to the formation of cyclohexanol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium amide (NaNH2) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2-Butyl-5-fluorophenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various chemical reactions and studies involving phenolic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Butyl-5-fluorophenol involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenol ring can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s lipophilicity and stability, affecting its bioavailability and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Butylphenol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    5-Fluorophenol: Lacks the butyl group, leading to variations in its physical and chemical characteristics.

    2-Butyl-4-fluorophenol: Similar structure but with the fluorine atom at the fourth position, affecting its reactivity and applications.

Uniqueness: 2-Butyl-5-fluorophenol is unique due to the specific positioning of the butyl group and fluorine atom on the phenol ring, which imparts distinct chemical properties and potential applications. The combination of these substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various scientific and industrial purposes.

Properties

IUPAC Name

2-butyl-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-2-3-4-8-5-6-9(11)7-10(8)12/h5-7,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOMWGVEOWURMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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